Cyclododecyl methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecyl methanesulfinate is an organosulfur compound with the chemical formula C13H26O2S It is an ester of methanesulfinic acid and cyclododecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecyl methanesulfinate can be synthesized through the esterification of methanesulfinic acid with cyclododecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and sulfinic acid.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Cyclododecanol and methanesulfinic acid.
Substitution: Various substituted cyclododecyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododecyl methanesulfinate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of cyclododecyl methanesulfinate involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfinic acid, cyclododecyl ester: Similar in structure but may have different reactivity and applications.
Methanesulfonic acid esters: Share the sulfonate functional group but differ in the alkyl chain length and properties
Uniqueness
Cyclododecyl methanesulfinate is unique due to its specific combination of a large cyclododecyl ring and a sulfinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
135802-74-3 |
---|---|
Molekularformel |
C13H26O2S |
Molekulargewicht |
246.41 g/mol |
IUPAC-Name |
cyclododecyl methanesulfinate |
InChI |
InChI=1S/C13H26O2S/c1-16(14)15-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
OLSVORSAGFZYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)OC1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.